4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
[4-[(4-formyl-2-methoxyphenoxy)methyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-12(20)24-16-7-5-14(9-18(16)22-3)11-23-15-6-4-13(10-19)8-17(15)21-2/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQDRXLAQNJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde, also known as 4-acetoxy-3-methoxybenzaldehyde, is a phenolic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
- IUPAC Name: 4-formyl-2-methoxyphenyl acetate
- Molecular Formula: C10H10O4
- Molecular Weight: 194.19 g/mol
- CAS Number: 881-68-5
- Appearance: White to beige crystalline powder
Anticancer Activity
Research has indicated that compounds similar to 4-acetoxy-3-methoxybenzaldehyde exhibit significant anticancer properties. A study demonstrated that derivatives with methoxy and acetoxy groups showed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of these functional groups enhances the cytotoxic activity, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Case Study:
A derivative of this compound was tested against breast cancer cell lines, showing an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Molecular docking studies revealed that the compound interacts with key proteins involved in apoptosis, enhancing its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of 4-acetoxy-3-methoxybenzaldehyde have been explored in various studies. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that it exhibited comparable antibacterial activity to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of 4-Acetoxy-3-Methoxybenzaldehyde
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Salmonella typhimurium | 14 | 32 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays showed that it effectively scavenges free radicals, thereby demonstrating significant antioxidant activity. The mechanism involves the donation of hydrogen atoms to free radicals, which helps in mitigating oxidative stress .
Case Study:
In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound showed an IC50 value of 20 µg/mL, which is comparable to ascorbic acid, a well-known antioxidant.
The biological activities of 4-acetoxy-3-methoxybenzaldehyde can be attributed to its ability to modulate various biochemical pathways:
- Anticancer : Induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.
- Antimicrobial : Disrupts bacterial cell membranes and inhibits essential enzymatic processes.
- Antioxidant : Reduces oxidative stress by scavenging reactive oxygen species (ROS).
Comparison with Similar Compounds
Key Structural Insights :
Reactivity in Downstream Reactions :
- The target compound’s acetoxy group may participate in transesterification or hydrolysis during reactions, unlike ethoxy or benzyloxy analogs. For example, in Hantzsch dihydropyridine synthesis (), the butynyloxy group remains stable under reaction conditions (75°C, ammonium carbonate), whereas acetoxy might require milder conditions to avoid degradation.
Activity Comparison :
- Antioxidant Potential: Benzyloxy and butynyloxy derivatives show confirmed antioxidant activity in DPPH assays, while the acetoxy analog’s activity remains underexplored but is hypothesized to be comparable .
- Metabolic Stability : Ethoxy and benzyloxy groups are metabolically stable, whereas acetoxy may undergo hydrolysis to release acetic acid, altering bioavailability .
Preparation Methods
General Synthetic Strategy
The molecule consists of two aromatic rings connected via a methoxy (ether) linkage, with methoxy and acetoxy groups positioned on the phenyl rings and an aldehyde function on one ring. The preparation typically involves:
- Formation of the ether linkage between substituted phenols or phenol derivatives.
- Introduction of methoxy groups via methylation reactions.
- Acetylation of hydroxyl groups to form acetoxy substituents.
- Selective oxidation of methyl or hydroxymethyl groups to aldehydes.
Key Preparation Methods
Ether Formation via Nucleophilic Substitution
The core linkage, a methoxy bridge between two phenyl rings, is commonly formed by nucleophilic substitution reactions where a phenolic hydroxyl group reacts with a benzyl halide or benzyl alcohol derivative under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.
Methylation of Phenolic Hydroxyl Groups
Methoxy substituents are introduced by methylation of phenolic hydroxyl groups using reagents such as methyl iodide or dimethyl sulfate. However, due to toxicity and environmental concerns, safer methylating agents or catalytic methods are preferred.
Acetylation to Form Acetoxy Groups
The acetoxy group is introduced by acetylation of phenolic hydroxyls using acetic anhydride or acetyl chloride in the presence of bases or acid catalysts. This step protects hydroxyl groups and modulates the molecule's reactivity.
Representative Preparation Procedure for the Aldehyde Moiety
From the literature on related compounds and oxidation methods, a representative preparation procedure for the aldehyde group in the target molecule is as follows:
Comparative Analysis of Oxidation Methods for Aldehyde Formation
| Method | Oxidant | Solvent | Catalyst | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nitric acid oxidation | HNO3 | Water | None | Room temp | Green, cheap, simple, high yield | Requires careful acid handling |
| Molecular oxygen oxidation | O2 | Acetonitrile | ZrO2 | Mild | Catalytic, selective | Expensive catalyst, toxic solvent |
| Microwave-assisted oxidation | KIO4/Et4NBr | Acetonitrile | None | Microwave | Fast reaction | High cost, complex equipment |
| Chlorinated solvent oxidation | HNO3 | CH2Cl2 | None | Ambient | Effective | Toxic solvent, low economy |
Notes on Industrial Feasibility and Environmental Considerations
- The nitric acid oxidation in aqueous medium is preferred for large-scale production due to low cost, environmental friendliness, and simplicity of operation.
- Avoidance of toxic methylating agents like dimethyl sulfate is recommended; alternative methylation methods or catalytic approaches should be considered.
- Protection/deprotection steps (e.g., acetylation and subsequent removal) add complexity and reduce overall yields; thus, direct functionalization methods are desirable.
- Use of green solvents and catalysts aligns with sustainable chemistry principles.
Summary Table of Preparation Methods for 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde
| Preparation Step | Common Methods | Key Reagents | Conditions | Yield/Comments |
|---|---|---|---|---|
| Ether linkage formation | Nucleophilic substitution | Phenol + benzyl halide/alcohol | Basic conditions, mild heating | Moderate to high yield |
| Methoxy group introduction | Methylation | Methyl iodide, dimethyl sulfate | Base, room temp or reflux | Toxic reagents; alternatives preferred |
| Acetoxy group formation | Acetylation | Acetic anhydride, acetyl chloride | Acid/base catalysis, room temp | Standard, high yield |
| Aldehyde formation | Oxidation | HNO3 (aqueous), O2 (catalytic) | Room temp to mild heating | Nitric acid aqueous oxidation preferred industrially |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
